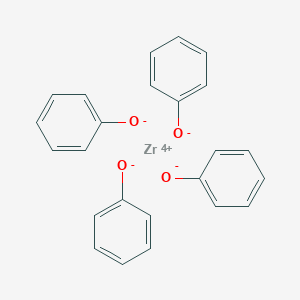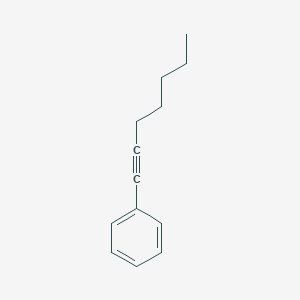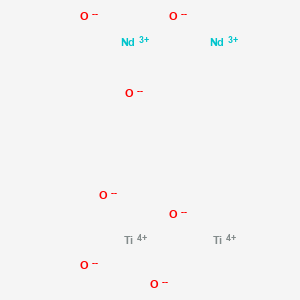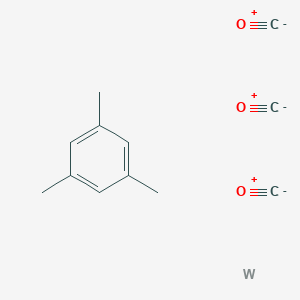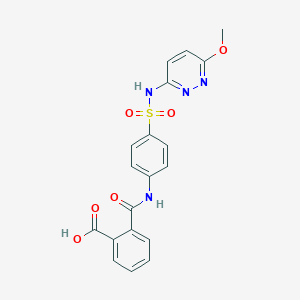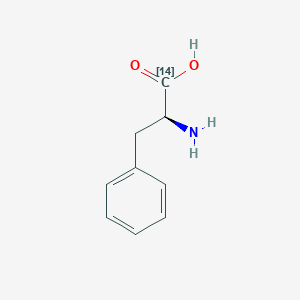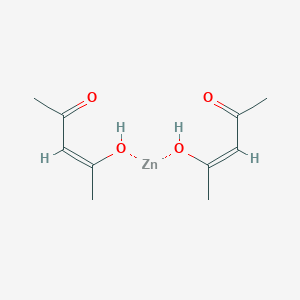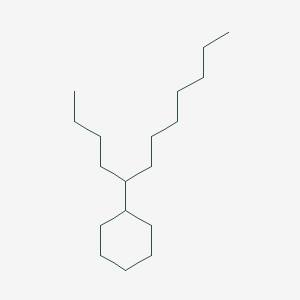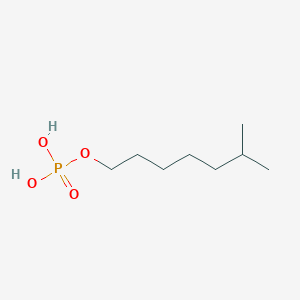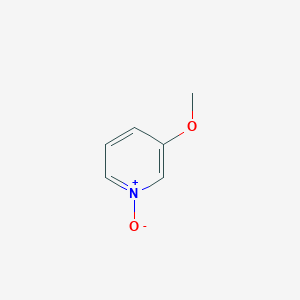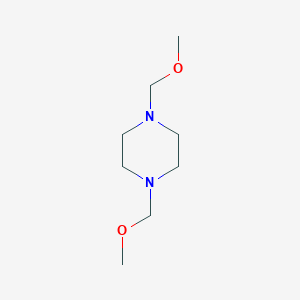
溴化铂(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Platinum(II) bromide has several applications in scientific research:
Biology and Medicine: Platinum compounds, including platinum(II) bromide, are studied for their potential use in anticancer therapies due to their ability to bind to DNA and disrupt cellular processes.
Industry: It is used in the production of high-purity platinum for electronic and catalytic applications.
作用机制
Target of Action
Platinum(II) bromide is a chemical compound of platinum and bromine . It is a common precursor to other platinum-bromide compounds . Platinum-based compounds, such as cisplatin, are known to target various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer, and ovarian cancer), lymphomas, and germ cell tumors .
Mode of Action
Platinum(II) bromide, like other platinum compounds, is believed to interact with its targets through coordination chemistry. It dissolves only in coordinating solvents or in the presence of donor ligands
Biochemical Pathways
Amino acid-linked platinum(ii) compounds have been studied for their reactivity preferences for dna and rna purine nucleosides . This suggests that Platinum(II) bromide may interact with nucleic acids and potentially disrupt DNA replication and RNA transcription processes, leading to cell death.
Pharmacokinetics
Platinum-based anticancer drugs like cisplatin have been studied extensively . These studies could provide insights into the potential pharmacokinetic behavior of Platinum(II) bromide.
Action Environment
The action, efficacy, and stability of Platinum(II) bromide can be influenced by various environmental factors. For instance, its solubility in coordinating solvents or in the presence of donor ligands suggests that the chemical environment can significantly impact its action . Furthermore, factors such as pH, temperature, and the presence of other ions or molecules could potentially affect its stability and reactivity.
准备方法
Platinum(II) bromide can be synthesized through several methods. One common synthetic route involves the direct reaction of platinum metal with bromine gas:
Pt+Br2→PtBr2
This reaction typically requires elevated temperatures to proceed efficiently .
In industrial settings, platinum(II) bromide can be produced by dissolving platinum in a mixture of hydrobromic acid and bromine, followed by crystallization of the product .
化学反应分析
Platinum(II) bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with donor ligands to form coordination complexes.
Oxidation and Reduction Reactions: Platinum(II) bromide can be oxidized to platinum(IV) bromide under certain conditions.
相似化合物的比较
Platinum(II) bromide is similar to other platinum halides, such as platinum(II) chloride and platinum(IV) bromide . its unique properties, such as its specific coordination geometry and reactivity with donor ligands, make it distinct. Other similar compounds include palladium(II) bromide and palladium(II) chloride, which share some chemical properties but differ in their applications and reactivity .
属性
CAS 编号 |
13455-12-4 |
|---|---|
分子式 |
Br2Pt |
分子量 |
354.89 g/mol |
IUPAC 名称 |
platinum(2+);dibromide |
InChI |
InChI=1S/2BrH.Pt/h2*1H;/q;;+2/p-2 |
InChI 键 |
KGRJUMGAEQQVFK-UHFFFAOYSA-L |
SMILES |
Br[Pt]Br |
规范 SMILES |
[Br-].[Br-].[Pt+2] |
| 13455-12-4 | |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)
